molecular formula C26H26N4O B11034938 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B11034938
M. Wt: 410.5 g/mol
InChI Key: PBPCZHKXUHXHSD-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a useful research compound. Its molecular formula is C26H26N4O and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Biological Activity

1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic compound that combines a piperazine ring with a diphenylmethyl group and a 1,3,4-oxadiazole moiety. The structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential interactions with biological targets.

Structural Characteristics

The compound has the following molecular formula:

C26H26N4OC_{26}H_{26}N_{4}O

with a molecular weight of 410.5 g/mol. The presence of both piperazine and oxadiazole functionalities is significant because these structures are often associated with various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing piperazine and oxadiazole structures exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines through oxidative stress mechanisms and mitochondrial pathways.

Cell Line IC50 Value Reference
A549 (Lung)4.27 µg/mL
SK-MEL-2 (Skin)Moderate Activity
SK-OV-3 (Ovarian)Significant Suppression

The specific anticancer activity of this compound may depend on its ability to interact with specific receptors or enzymes involved in cancer progression.

Antimicrobial Activity

Compounds featuring oxadiazole moieties are known for their antimicrobial properties. Studies have demonstrated that derivatives of oxadiazoles can exhibit significant antibacterial and antifungal activities. For example, certain substituted oxadiazoles have been reported to outperform standard antibiotics in inhibiting bacterial growth .

Activity Type Compound Example Effectiveness
Antibacterial3a, 3eHigh activity compared to ampicillin
Antifungal3b, 3cHigh activity compared to griseofulvin

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors involved in cellular signaling pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in related compounds .

Case Studies

Several studies have explored the anticancer effects of compounds structurally related to this compound:

  • Study on Human Cancer Cell Lines : A series of oxadiazole derivatives were tested against various human cancer cell lines including lung (A549), skin (SK-MEL), and ovarian (SK-OV). The results indicated that these compounds effectively inhibited cell growth with varying degrees of potency .
  • Mechanistic Studies : Research has shown that certain piperazine derivatives can activate apoptotic pathways via caspase activation in cancer cells. This suggests a potential therapeutic application for the compound in cancer treatment .

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C26H26N4O/c1-4-10-21(11-5-1)25(22-12-6-2-7-13-22)30-18-16-29(17-19-30)20-24-27-28-26(31-24)23-14-8-3-9-15-23/h1-15,25H,16-20H2

InChI Key

PBPCZHKXUHXHSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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